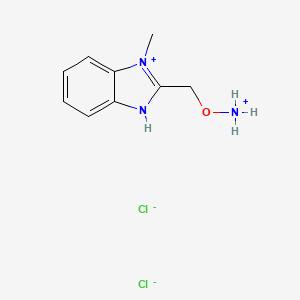
Bis(octylphenyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(octylphenyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C28H43O4P. It is a synthetic compound that belongs to the family of organophosphate esters. This compound is known for its unique chemical properties and has various applications in different fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(octylphenyl) hydrogen phosphate typically involves the esterification of octylphenol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Esterification: Octylphenol is reacted with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The industrial production methods also include additional steps for the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and aryl halides, are used in substitution reactions
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, organophosphorus compounds, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(octylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of phosphates in biological systems.
Industry: This compound is used as an additive in lubricants, plasticizers, and flame retardants
Mecanismo De Acción
The mechanism of action of bis(octylphenyl) hydrogen phosphate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in phosphate metabolism.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar chemical properties and applications.
Bis(2-ethylhexyl) hydrogen phosphate: A closely related compound used in similar industrial applications.
Uniqueness
Bis(octylphenyl) hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
28258-94-8 |
|---|---|
Fórmula molecular |
C28H43O4P |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
bis(2-octylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)31-33(29,30)32-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3,(H,29,30) |
Clave InChI |
MHPZOLWFFCQILC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)





![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
